molecular formula C10H12O4 B153777 2,4-Dimethoxy-6-methylbenzoic acid CAS No. 3686-57-5

2,4-Dimethoxy-6-methylbenzoic acid

Cat. No.: B153777
CAS No.: 3686-57-5
M. Wt: 196.2 g/mol
InChI Key: FRBJDEWCBGUODU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-6-methylbenzoic acid can be synthesized from methyl 2,4-dimethoxy-6-methylbenzoate through hydrolysis. The reaction typically involves the use of a strong base such as sodium hydroxide (NaOH) in an aqueous solution, followed by acidification to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar hydrolysis reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Corresponding carboxylic acids

    Reduction: Alcohols

    Substitution: Varied products based on the nucleophile used

Scientific Research Applications

2,4-Dimethoxy-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and derivative of the compound being studied .

Properties

IUPAC Name

2,4-dimethoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBJDEWCBGUODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345818
Record name 2,4-Dimethoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3686-57-5
Record name 2,4-Dimethoxy-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3686-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethoxy-6-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2,4-Dimethoxy-6-methylbenzoic acid in the synthesis of chlorinated isocoumarin derivatives?

A1: this compound serves as the starting material for synthesizing various chlorinated isocoumarin derivatives, including naturally occurring ones like 7-chloro-8-hydroxy-6-methoxy-3-methylisocoumarin []. The synthesis involves a series of reactions where the carboxylic acid group of this compound is transformed, ultimately leading to the formation of the desired isocoumarin structure.

Q2: What is known about the crystal structure of this compound?

A2: In the crystal structure of this compound (C10H12O4), molecules are linked together in pairs (dimers) through a specific type of interaction called O—H⋯O hydrogen bonds []. These dimers are further connected through another type of interaction, C—H⋯O hydrogen bonds, creating a larger network within the crystal structure [].

Q3: Can you elaborate on the synthesis of 7-chloro-8-hydroxy-6-methoxy-3-methylisocoumarin from this compound?

A3: The synthesis of 7-chloro-8-hydroxy-6-methoxy-3-methylisocoumarin, a naturally occurring isocoumarin derivative, starts with this compound. It undergoes a multi-step process that includes carboxylation to form homophthalic acid, followed by acetylation and decarboxylation to yield the final isocoumarin structure []. This specific synthetic route marks the first successful total synthesis of this particular compound [].

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